molecular formula C17H19NOS B2777358 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol CAS No. 861442-68-4

5-(1-Adamantyl)-1,3-benzoxazole-2-thiol

Cat. No. B2777358
M. Wt: 285.41
InChI Key: GULMIEWUVWLKCY-UHFFFAOYSA-N
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Description

Adamantane is an organic compound with a formula of C10H16. It can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Synthesis Analysis

Adamantane derivatives are often synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 5 pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .


Chemical Reactions Analysis

Adamantane derivatives have been found to undergo a variety of chemical reactions. For instance, the synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid. Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants .

Scientific Research Applications

Electronic Structure and Reactivity

The electronic structure and reactivity of derivatives of 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol have been studied extensively. Investigations into the UV absorption spectra of these compounds in different solvents reveal significant insights into their electronic properties. Such studies indicate the influence of substituents on the electronic absorption spectra, offering a foundation for predicting the compounds' reactivity in various chemical reactions. This research is crucial for understanding the fundamental properties that could be leveraged in designing new materials or drugs with desired electronic and reactivity profiles (Odyntsova et al., 2015).

Antimicrobial and Antifungal Activity

Some derivatives of 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol exhibit promising antimicrobial and antifungal activities. The combination of adamantane and 1,2,4-triazole in one molecule creates significant preconditions for designing new potential drugs with low toxicity and pronounced pharmacological activity. These compounds have been shown to possess activities against various strains of bacteria and fungi, indicating their potential as antimicrobial and antifungal agents (Odyntsova, 2016).

Antitumor and Anti-HIV-1 Activity

Research into certain derivatives containing the adamantane nucleus has shown broad-spectrum antitumor activity and moderate Anti-HIV-1 potency. These findings suggest the potential of these compounds in developing new treatments for cancer and HIV, showcasing the versatility of the adamantane derivatives in medicinal chemistry applications (El-Sherbeny, 2000).

Antiviral Properties

Novel 2-adamantyl-5-aryl-2H-tetrazoles, derived from reactions involving adamantane, have been shown to possess moderate inhibitory activity against the influenza A (H1N1) virus. This highlights the potential of such compounds in the development of new antiviral drugs, especially considering the ongoing need for effective treatments against influenza and other viral diseases (Mikolaichuk et al., 2021).

Safety And Hazards

While specific safety data for “5-(1-Adamantyl)-1,3-benzoxazole-2-thiol” is not available, it’s important to handle all chemicals with care. For example, 1-Adamantyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Adamantane derivatives have been gaining attention due to their various pharmacological effects. They have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

5-(1-adamantyl)-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c20-16-18-14-6-13(1-2-15(14)19-16)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULMIEWUVWLKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=S)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Adamantyl)-1,3-benzoxazole-2-thiol

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